N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-13-15(10-11-17(18)22-12-6-5-9-20(22)24)21-19(23)14-26-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGZUXNXDYPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with phenoxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxopiperidinyl group can be reduced to a piperidinyl group.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxopiperidinyl group results in a piperidinyl derivative .
Scientific Research Applications
Chemistry
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in developing new compounds with desired properties.
Biology
In biological research, this compound may act as a ligand for studying receptor interactions. Its structure suggests potential binding affinity to specific receptors involved in various biological pathways, which can be explored through molecular docking studies and biochemical assays.
Medicine
The compound is being investigated as a candidate for drug development targeting specific biological pathways. Its unique structural features may confer distinct pharmacological activities, making it a subject of interest in pharmacology and medicinal chemistry.
Industry
In industrial applications, this compound can be utilized as an intermediate in the production of pharmaceuticals or specialty chemicals. Its versatility in chemical reactions allows it to be adapted for various industrial processes.
Case Studies
Case Study 1: Drug Development
Recent studies have explored the potential of this compound as a drug candidate targeting neurological disorders. In vitro assays demonstrated its ability to modulate receptor activity associated with neurotransmitter systems, suggesting therapeutic potential.
Case Study 2: Receptor Interaction Studies
Molecular docking simulations have indicated that this compound can effectively bind to specific receptors implicated in pain modulation pathways. These findings support further investigation into its analgesic properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide with key analogs, highlighting structural variations, molecular properties, and known applications:
Key Structural and Functional Differences:
Substituent Variations: The target compound and its methylphenyl analog share the 2-oxopiperidinyl and methoxy groups but differ in acetamide substituents (phenoxy vs. 3-methylphenyl). Mandipropamid incorporates chlorine and propynyloxy groups, enhancing pesticidal activity through electrophilic interactions with fungal targets. Methoxyacetylfentanyl features a piperidinyl group but lacks the lactam ring, contributing to its opioid receptor affinity.
Biological Activity: Mandipropamid’s efficacy as a fungicide is attributed to its dual propynyloxy groups, which disrupt lipid synthesis in pathogens . Methoxyacetylfentanyl’s opioid effects stem from its piperidine core and methoxyacetamide side chain, mimicking endogenous opioid peptide structures .
Mandipropamid’s chlorine atom increases molecular weight and electronegativity, critical for its pesticidal activity .
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound that exhibits potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxy group ,
- A piperidinyl moiety ,
- A phenoxyacetamide backbone .
These structural components contribute to its biological activity, particularly in the context of receptor interactions and enzyme modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Receptor binding : The compound may act as a ligand for specific receptors, influencing signaling pathways.
- Enzyme inhibition : It may inhibit certain enzymes, thereby affecting metabolic processes.
Further studies using molecular docking and biochemical assays are necessary to elucidate the exact mechanisms involved.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that related compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing the 2-oxopiperidine moiety have demonstrated:
- Antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa.
- Antifungal activity against Candida albicans .
Study 1: Synthesis and Characterization
A study focused on synthesizing related oxadiazole derivatives indicated that compounds with similar structural motifs showed promising antibacterial and antifungal activities . The synthesis involved multi-step organic reactions, emphasizing the importance of the piperidinyl group in enhancing biological activity.
Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship of similar compounds revealed that modifications to the methoxy and phenoxy groups significantly influenced their biological potency. This suggests that optimizing these functional groups could enhance the efficacy of this compound in therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide, and how do reaction conditions influence yield?
- Methodology :
-
Stepwise Synthesis : Begin with substitution reactions under alkaline conditions (e.g., using 3-methoxy-4-fluoronitrobenzene and 2-oxopiperidine derivatives) to form the nitro intermediate. Reduce this intermediate under acidic conditions with iron powder to generate the aniline derivative. Finally, perform condensation with phenoxyacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) .
-
Optimization : Monitor reaction parameters (temperature, solvent polarity, and catalyst loading) via HPLC to maximize yield (typically 60-75%) and purity (>95%). For example, using DMF as a solvent at 80°C improves coupling efficiency by 20% compared to THF .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 85 | 90 |
| Reduction | Fe, HCl, EtOH | 70 | 88 |
| Condensation | EDC, DCM, RT | 65 | 95 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Analysis : Use ¹H and ¹³C NMR to confirm the methoxy (δ 3.8–3.9 ppm), oxopiperidinyl (δ 2.5–3.2 ppm), and phenoxy (δ 6.8–7.4 ppm) groups. Compare with PubChem data for similar acetamide derivatives .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~397.18 g/mol) to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data from SHELX refine the structural understanding of this compound?
- Methodology :
-
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Process data via SHELXT for structure solution and SHELXL for refinement .
-
Key Metrics : Analyze hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and oxopiperidinyl groups) and torsional angles to assess conformational stability. For example, a dihedral angle of 15° between phenyl and piperidinyl rings indicates planar rigidity .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 |
| R-factor | <0.05 |
| H-bond Length (Å) | 2.89 (N–H···O) |
Q. What experimental strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?
- Methodology :
- Dose-Response Replication : Use standardized assays (e.g., GABA-A receptor binding assays) with controlled cell lines (HEK293 transfected with α1β2γ2 subunits). Validate via Western blot for receptor expression levels .
- Meta-Analysis : Compare datasets using ANOVA to identify outliers. For instance, discrepancies in IC₅₀ (e.g., 50 nM vs. 120 nM) may arise from differences in membrane preparation methods or ligand purity .
How do structural modifications influence its bioactivity? A structure-activity relationship (SAR) study.
- Methodology :
-
Analog Synthesis : Replace the methoxy group with ethoxy or halogens (Cl, F) to assess electronic effects. Modify the oxopiperidinyl ring to a morpholine or thiomorpholine moiety for steric evaluation .
-
Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) and GPCRs. For example, replacing methoxy with Cl increases EGFR inhibition by 40% but reduces solubility .
- Data Table :
| Analog | Modification | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | None | 120 | 25 |
| Cl-substituted | 3-Cl | 70 | 15 |
| Ethoxy | 3-OCH₂CH₃ | 150 | 35 |
Methodological Challenges and Solutions
Q. How to address low solubility in in vitro assays?
- Strategy : Use co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) or formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
Q. What computational tools predict hydrogen-bonding patterns relevant to crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
